molecular formula C14H10ClFO3 B577652 2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261892-14-1

2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B577652
CAS No.: 1261892-14-1
M. Wt: 280.679
InChI Key: UFGMYLDVJQPRMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Another method involves the transformation of benzoic acid into benzoyl chloride using thionyl chloride to enhance its reactivity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the molecular formula of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is C7H7BClFO3 . Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis, and Crystal Structure studies have been conducted on related compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid has a density of 1.4±0.1 g/cm3, boiling point of 342.7±52.0 °C at 760 mmHg, and a flash point of 161.1±30.7 °C .

Mechanism of Action

2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid is an organic compound with a chemical formula of C11H8ClFO3. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the enzyme cyclooxygenase, this compound can reduce the production of prostaglandins and thus reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. As a result, this compound can reduce inflammation, pain, and fever. Additionally, it has been found to have antioxidant and anti-tumor activities, and it has been shown to have protective effects against certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it a cost-effective reagent for laboratory experiments. Additionally, it is relatively easy to synthesize and handle, making it a convenient reagent for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is a relatively unstable compound, and it can easily decompose in the presence of heat or light. Additionally, it is a toxic compound, and precautions should be taken when handling it.

Future Directions

The potential applications of 2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid are still being explored. One potential future direction is to further investigate its potential as an inhibitor of the enzyme cyclooxygenase. Additionally, further research could be done to explore its potential as an antioxidant and anti-tumor agent. Additionally, further research could be done to explore its potential as a stabilizing agent in the preparation of polymers. Finally, further research could be done to explore its potential as a reagent in organic synthesis.

Synthesis Methods

2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Suzuki coupling reaction. The Grignard reaction is a chemical reaction in which an organomagnesium compound reacts with an organic halide to form an organohalide. The Wittig reaction is a chemical reaction in which a phosphonium salt reacts with an aldehyde or ketone to form an alkene. The Suzuki coupling reaction is a chemical reaction in which two organic molecules are coupled together using a palladium catalyst.

Scientific Research Applications

2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid has been studied extensively for its potential applications in the fields of medicine and chemistry. It has been found to be a useful intermediate in the synthesis of pharmaceuticals and other organic compounds. Additionally, it has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a stabilizing agent in the preparation of polymers.

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, 4-Fluoro-2-(trifluoromethyl)benzoic acid has hazard statements H315 - H319 - H335 .

Properties

IUPAC Name

2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-9(3-5-12(13)16)8-2-4-10(14(17)18)11(15)6-8/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGMYLDVJQPRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690197
Record name 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-14-1
Record name 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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